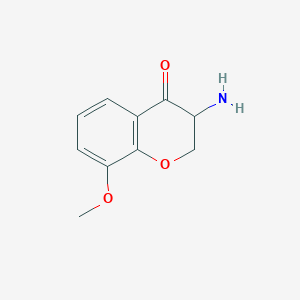
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group and a hydroxyl group attached, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride typically involves several steps. One common method includes the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The hydroxyl group can be introduced through subsequent oxidation reactions, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the tetrahydroisoquinoline core.
Substitution: The methyl group or hydroxyl group can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the breakdown of neurotransmitters like dopamine and serotonin . By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters in the brain, leading to its antidepressant and neuroprotective effects . Additionally, it may interact with other receptors and signaling pathways involved in neuroprotection .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl and hydroxyl groups, resulting in different biological activities.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride: Contains a methoxy group, which can alter its chemical properties and biological effects.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the hydroxyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
198884-11-6 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H |
InChI Key |
OYYIJWBOZWRBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




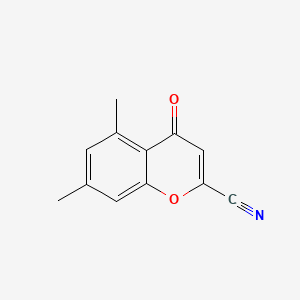
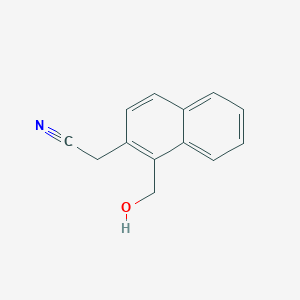
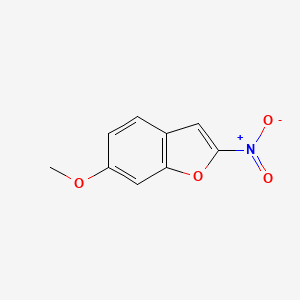

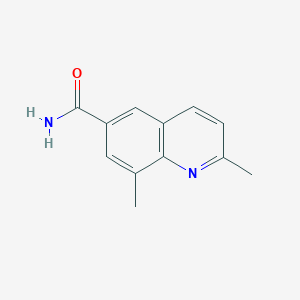
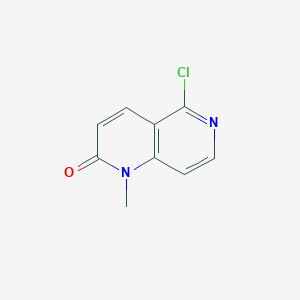
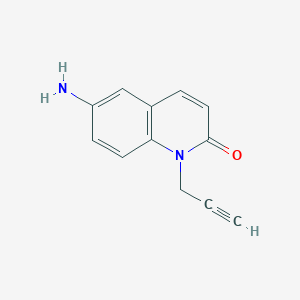



![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)
